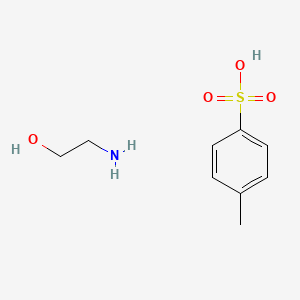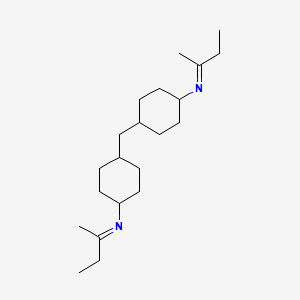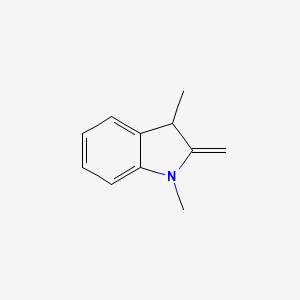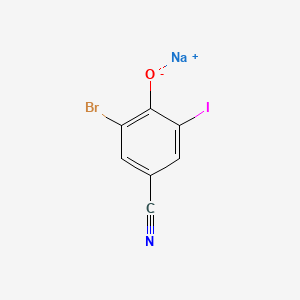
2-(1,1-Dimethyl-2-phenylethyl)-4,7-dihydro-1,3-dioxepin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,1-Dimethyl-2-phenylethyl)-4,7-dihydro-1,3-dioxepin is an organic compound with a unique structure that includes a dioxepin ring and a phenylethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dimethyl-2-phenylethyl)-4,7-dihydro-1,3-dioxepin typically involves the reaction of 1,1-dimethyl-2-phenylethyl acetate with appropriate reagents to form the dioxepin ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes continuous flow reactors and automated systems to control the reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,1-Dimethyl-2-phenylethyl)-4,7-dihydro-1,3-dioxepin can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur with nucleophiles or electrophiles, depending on the reaction conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Applications De Recherche Scientifique
2-(1,1-Dimethyl-2-phenylethyl)-4,7-dihydro-1,3-dioxepin has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(1,1-Dimethyl-2-phenylethyl)-4,7-dihydro-1,3-dioxepin involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1-Dimethyl-2-phenylethyl acetate
- 1,1-Dimethyl-2-phenylethyl butyrate
- 2-Methyl-1-phenyl-2-propanol
Uniqueness
2-(1,1-Dimethyl-2-phenylethyl)-4,7-dihydro-1,3-dioxepin is unique due to its dioxepin ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Propriétés
Numéro CAS |
97403-93-5 |
|---|---|
Formule moléculaire |
C15H20O2 |
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
2-(2-methyl-1-phenylpropan-2-yl)-4,7-dihydro-1,3-dioxepine |
InChI |
InChI=1S/C15H20O2/c1-15(2,12-13-8-4-3-5-9-13)14-16-10-6-7-11-17-14/h3-9,14H,10-12H2,1-2H3 |
Clé InChI |
JLJASZYKQUSLEF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=CC=CC=C1)C2OCC=CCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 4-pentyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B12666198.png)







![2,4-Dinitro-6-[[2-(phenylamino)-1-naphthyl]azo]phenol](/img/structure/B12666259.png)


